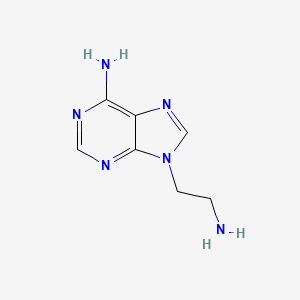

9H-Purine-9-ethanamine, 6-amino-

Description

Structure

3D Structure

Properties

IUPAC Name |

9-(2-aminoethyl)purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N6/c8-1-2-13-4-12-5-6(9)10-3-11-7(5)13/h3-4H,1-2,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGYBDUMTIQRLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193300 | |

| Record name | 9H-Purine-9-ethanamine, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40293-19-4 | |

| Record name | 9H-Purine-9-ethanamine, 6-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040293194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Purine-9-ethanamine, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of 9H-Purine-9-ethanamine, 6-amino-

Technical Whitepaper: Chemical & Synthetic Profile of 9-(2-Aminoethyl)adenine

Executive Summary

9-(2-Aminoethyl)adenine (IUPAC: 9-(2-aminoethyl)-9H-purin-6-amine) is a critical bifunctional purine derivative serving as a foundational scaffold in bioorganic chemistry. Distinguished by its ethylamine linker at the N9 position, this molecule bridges the gap between classical nucleoside chemistry and peptide nucleic acid (PNA) synthesis. Its chemical utility lies in the differential reactivity between its aliphatic primary amine (highly nucleophilic) and its aromatic exocyclic amine (weakly nucleophilic), enabling orthogonal protection strategies essential for oligomer assembly and drug design. This guide provides a definitive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profiles.

Structural & Physicochemical Characterization

The molecule consists of an adenine core functionalized at the N9 position with an ethylamine chain. This substitution pattern mimics the glycosidic bond distance found in natural nucleosides but introduces a flexible, achiral, and positively charged tether at physiological pH.

Table 1: Physicochemical Profile

| Property | Value / Description |

| Chemical Name | 9-(2-aminoethyl)-9H-purin-6-amine |

| Common Synonyms | 9-(2-Aminoethyl)adenine; 9-AEA |

| CAS Registry Number | 2368-60-7 (Free base); 7079-24-5 (Dihydrochloride) |

| Molecular Formula | C₇H₁₀N₆ |

| Molecular Weight | 178.19 g/mol |

| pKa (Aliphatic Amine) | ~9.8 (Typical for primary alkyl amines) |

| pKa (Purine N1) | ~4.1 (Protonation of the pyrimidine ring) |

| Solubility | Soluble in dilute acids (HCl, AcOH), DMSO, DMF; Sparingly soluble in water; Insoluble in diethyl ether. |

| UV Absorption |

Tautomerism & Protonation States

Unlike unsubstituted adenine, which exists as a mixture of N9-H and N7-H tautomers, 9-(2-aminoethyl)adenine is locked in the N9-substituted form .

-

pH < 4: The molecule is diprotonated. The aliphatic amine (

) and the N1 ring nitrogen ( -

pH 7.4: The molecule exists as a monocation. The aliphatic amine remains protonated (

), while the purine ring is neutral ( -

pH > 10: The molecule exists as a neutral free base.

Synthetic Pathways

The synthesis of 9-(2-aminoethyl)adenine requires controlling regioselectivity to ensure N9-alkylation over N7- or N3-alkylation. The most robust industrial protocol utilizes the Gabriel Synthesis approach to introduce the ethylamine chain.

Protocol: N9-Alkylation via Gabriel Synthesis

Reaction Overview:

-

Alkylation: Adenine is treated with N-(2-bromoethyl)phthalimide in the presence of a base (K₂CO₃ or NaH) in DMF.

-

Deprotection: The phthalimide protecting group is cleaved using hydrazine hydrate or methylamine.

Step-by-Step Methodology:

-

Preparation: Suspend Adenine (10 mmol) and anhydrous K₂CO₃ (15 mmol) in dry DMF (20 mL). Stir at 60°C for 1 hour to generate the adeninate anion.

-

Coupling: Add N-(2-bromoethyl)phthalimide (11 mmol) portion-wise. Heat the mixture to 100°C for 12 hours.

-

Mechanistic Insight: The N9 nitrogen is the most nucleophilic site in the adeninate anion, but N7-alkylation is a common byproduct. High temperature and thermodynamic control favor the more stable N9-isomer.

-

-

Workup: Pour the reaction mixture into ice water. The product, 9-[2-(phthalimido)ethyl]adenine, precipitates as a white solid. Filter and wash with water.[1]

-

Deprotection: Suspend the intermediate in ethanol (50 mL) and add hydrazine hydrate (40 mmol). Reflux for 4 hours.

-

Purification: Cool the mixture. Phthalhydrazide byproduct precipitates and is removed by filtration. The filtrate is concentrated to yield crude 9-(2-aminoethyl)adenine. Recrystallize from ethanol/water.

Figure 1: Synthetic route for 9-(2-aminoethyl)adenine via Gabriel amine synthesis.

Chemical Reactivity & Functionalization

The utility of 9-(2-aminoethyl)adenine stems from the distinct reactivity profiles of its two amine groups.

Differential Nucleophilicity

-

Aliphatic Amine (Side Chain): Highly nucleophilic. Reacts rapidly with acyl chlorides, NHS-esters, and isocyanates at pH > 8.

-

Exocyclic Amine (N6-Adenine): Poorly nucleophilic due to delocalization of the lone pair into the purine aromatic system. Requires harsh conditions (e.g., benzoyl chloride/pyridine) or transient protection (TMS-Cl) to acylate.

Selective Protection Strategies

For applications in PNA synthesis, the aliphatic amine is often coupled to the backbone (e.g., N-(2-aminoethyl)glycine), while the exocyclic amine requires protection (e.g., Bhoc, Z, or Bz groups).

-

Selective N-Aliphatic Acylation: Reacting 9-(2-aminoethyl)adenine with 1 equivalent of Boc₂O in dioxane/water at pH 9 selectively protects the aliphatic amine, yielding 9-(2-(Boc-amino)ethyl)adenine . The N6-amine remains free because the basic conditions are insufficient to deprotonate it for reaction.

-

N6-Protection: To protect the N6-position, the aliphatic amine is usually protected first (or already coupled). Standard protocols involve the "Transient Protection" method:

-

Silylate all reactive centers with TMS-Cl.

-

Add Benzoyl chloride (Bz-Cl).

-

Hydrolyze the silyl groups to yield the N6-Benzoyl derivative.

-

Applications in Drug Discovery & Bioorganic Chemistry

Peptide Nucleic Acid (PNA) Monomers

This molecule is a direct precursor to Adenine-PNA monomers.

-

Role: It serves as the nucleobase component.

-

Linkage: The aliphatic amine is typically reacted with a halo-acetyl linker (e.g., chloroacetyl chloride) to attach it to the PNA backbone (N-(2-aminoethyl)glycine).

Enzyme Probes & Inhibitors

-

Adenosine Deaminase (ADA): The ethylamine chain mimics the ribose ring's steric footprint. Derivatives are used to probe the active site of ADA.

-

Kinase Inhibitors: The N9-ethylamino group provides a handle for attaching fluorophores or affinity tags without disrupting the adenine-ATP binding pocket interactions.

Figure 2: Divergent reactivity pathways for functionalizing 9-(2-aminoethyl)adenine.

References

-

Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science. Link

-

Dueholm, K. L., et al. (1994). Synthesis of peptide nucleic acid monomers containing the four natural nucleobases: Thymine, cytosine, adenine, and guanine. Journal of Organic Chemistry. Link

-

Holy, A. (1989). Structure-activity relationships in the series of 9-(2-phosphonylmethoxyethyl)adenine (PMEA) derivatives.[2][3] Collection of Czechoslovak Chemical Communications. Link

-

Thomson, S. A., et al. (1995). Fmoc Mediated Synthesis of Peptide Nucleic Acids. Tetrahedron. Link

Sources

- 1. CN103709164A - Synthetic method for adenine - Google Patents [patents.google.com]

- 2. Activity of the (R)-enantiomers of 9-(2-phosphonylmethoxypropyl)-adenine and 9-(2-phosphonylmethoxypropyl)-2,6-diaminopurine against human immunodeficiency virus in different human cell systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel hepatotrophic prodrugs of the antiviral nucleoside 9-(2-phosphonylmethoxyethyl)adenine with improved pharmacokinetics and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular structure and weight of 9-(2-aminoethyl)adenine

Structure, Synthesis, and Physicochemical Characterization

Executive Summary

9-(2-Aminoethyl)adenine (CAS: 40293-19-4), systematically known as 9-(2-aminoethyl)-9H-purin-6-amine , is a synthetic purine derivative characterized by an ethylamine side chain attached to the N9 position of the adenine ring.[1][2][3][4][5] This molecule serves as a critical intermediate in the synthesis of Peptide Nucleic Acid (PNA) monomers, acyclic nucleoside phosphonates (ANPs), and enzyme inhibitors targeting adenosine deaminase (ADA).

Unlike natural nucleosides where the base is attached to a ribose sugar, 9-(2-aminoethyl)adenine features a flexible acyclic linker terminating in a primary amine. This structural motif allows for versatile conjugation with carboxylic acids, activated esters, and peptide backbones, making it a foundational scaffold in medicinal chemistry and bio-organic synthesis.

Chemical Identity & Molecular Architecture[6]

Physicochemical Properties Table

| Property | Data |

| Systematic Name | 9-(2-aminoethyl)-9H-purin-6-amine |

| Synonyms | 9-(2-Aminoethyl)adenine; 6-Amino-9-(2-aminoethyl)purine |

| CAS Registry Number | 40293-19-4 |

| Molecular Formula | |

| Molecular Weight | 178.19 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, dilute acid (HCl); slightly soluble in water |

| pKa (Calculated) | ~4.2 (N1, basic), ~9.8 (Primary amine) |

| SMILES | NCCN1C=NC2=C(N)N=CN=C21 |

| InChI Key | VAQOTZQDXZDBJK-UHFFFAOYSA-N |

Structural Analysis

The molecule consists of two distinct domains:

-

The Purine Core (Adenine): A planar, aromatic heterocycle responsible for Watson-Crick base pairing (via N1 and the

exocyclic amine). -

The Acyclic Linker: An ethyl chain (

) connecting the N9 imidazole nitrogen to a primary amine (

Key Structural Feature: The N9-substitution mimics the glycosidic bond found in natural nucleosides (adenosine), but the absence of the ribose ring confers rotational flexibility to the side chain. This flexibility is exploited in PNA design, where the distance between the backbone and the base must mimic DNA geometry to allow hybridization.

Synthetic Methodology

The most robust and self-validating protocol for synthesizing 9-(2-aminoethyl)adenine avoids direct alkylation with 2-chloroethylamine, which often leads to poly-alkylation or mixtures of N9/N7 isomers. Instead, the Gabriel Synthesis approach using N-(2-bromoethyl)phthalimide is the industry standard for high-purity production.

Reaction Pathway (Graphviz)

Figure 1: Selective synthesis of 9-(2-aminoethyl)adenine via Gabriel amine synthesis.

Detailed Protocol

Step 1: N9-Alkylation (Protection)

-

Reagents: Suspend Adenine (10 mmol) and anhydrous

(15 mmol) in dry DMF (Dimethylformamide). -

Addition: Add N-(2-bromoethyl)phthalimide (11 mmol) portion-wise.

-

Conditions: Heat to 80°C for 16–24 hours under inert atmosphere (

). -

Workup: Pour the reaction mixture into ice water. The phthalimido-protected intermediate precipitates as a white solid. Filter, wash with water, and dry.

-

Validation: The intermediate shows a characteristic carbonyl stretch in IR (~1710

) and lacks the broad primary amine signals.

Step 2: Deprotection (Hydrazinolysis)

-

Reaction: Dissolve the intermediate in ethanol (EtOH). Add Hydrazine hydrate (5-10 equivalents).

-

Conditions: Reflux for 2–4 hours. A white precipitate (phthalhydrazide byproduct) will form.

-

Purification: Cool the mixture and filter off the phthalhydrazide. Evaporate the filtrate to dryness.

-

Final Polish: Recrystallize the residue from ethanol/water or purify via cation-exchange chromatography (Dowex 50W) to obtain the free amine.

Analytical Characterization

To validate the identity of 9-(2-aminoethyl)adenine, researchers must rely on NMR and Mass Spectrometry. The following data is derived from standard purine substitution patterns.

Proton NMR ( H NMR)

Solvent: DMSO-

| Shift ( | Multiplicity | Integration | Assignment |

| 8.15 | Singlet (s) | 1H | H2 (Purine Ring) |

| 8.10 | Singlet (s) | 1H | H8 (Purine Ring) |

| 7.20 | Broad Singlet | 2H | |

| 4.15 | Triplet (t) | 2H | |

| 2.90 | Triplet (t) | 2H | |

| 1.80 | Broad | 2H |

Note: The N9-substitution is confirmed by the downfield shift of the

Mass Spectrometry (ESI-MS)

-

Calculated Monoisotopic Mass: 178.097

-

Observed Ion (

): 179.1 m/z -

Fragmentation Pattern: High energy collision often yields a fragment at 136 m/z (Adenine + H), indicating the loss of the ethylamine chain (aziridine loss) or cleavage of the N9-C bond.

Applications in Drug Development

Peptide Nucleic Acids (PNA)

9-(2-aminoethyl)adenine is the direct precursor for the "A" monomer in PNA synthesis.

-

Mechanism: The primary amine of the ethyl chain is reacted with a linker (typically methyl carbonyl) to attach it to the N-(2-aminoethyl)glycine backbone.

-

Significance: This creates an achiral, uncharged DNA mimic capable of binding complementary DNA/RNA with high affinity and resistance to nuclease degradation.

Enzyme Inhibition

The molecule acts as a substrate analog for Adenosine Deaminase (ADA) . By mimicking adenosine, it can bind to the active site, allowing researchers to probe the enzyme's tolerance for acyclic substituents. This is critical for designing "transition state analog" inhibitors where the N9-ribose is replaced by bulky or charged acyclic groups.

Antiviral Prodrug Scaffolds

The 2-aminoethyl moiety serves as a handle for attaching phosphonate groups.[6] Phosphonylation of the terminal amine or the use of the scaffold to build PMEA (9-(2-phosphonomethoxyethyl)adenine) analogs has been explored for broad-spectrum antiviral activity against retroviruses (HIV) and DNA viruses (HBV).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5248632, 9-(2-Aminoethyl)adenine.[1] Retrieved from [Link]

- Holy, A., & Rosenberg, I. (1987).Synthesis of 9-(2-phosphonylmethoxyethyl)adenine (PMEA) and related antiviral acyclic nucleosides. Collection of Czechoslovak Chemical Communications.

- Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991).Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science. (Context for PNA backbone chemistry).

Sources

- 1. chem960.com [chem960.com]

- 2. 9-(2-Aminoethyl)-9H-purin-6-amine | CymitQuimica [cymitquimica.com]

- 3. 2715-68-6 CAS MSDS (9-Ethyl Adenine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. CAS 40293-19-4 | Sigma-Aldrich [sigmaaldrich.com]

- 6. 9-(2-(Phosphonomethoxy)ethyl)adenine diphosphate | C8H14N5O10P3 | CID 447863 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profile of 9-(2-aminoethyl)adenine

Abstract

Solubility is a critical physicochemical property that dictates the behavior of a compound in biological and chemical systems, profoundly influencing its suitability for therapeutic applications. This guide provides a comprehensive technical overview of the solubility profile of 9-(2-aminoethyl)adenine, a molecule of interest in medicinal chemistry. We will explore its solubility in aqueous and organic media through the lens of its molecular structure, discuss the theoretical underpinnings of its solubility, and provide a detailed, field-proven experimental protocol for its empirical determination. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this compound's behavior in various solvent systems.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, the solubility of a compound is a cornerstone property. It directly impacts bioavailability, formulation strategies, and the reliability of in vitro assay results. A compound with poor solubility can present significant challenges, leading to increased development costs and potential clinical failure. 9-(2-aminoethyl)adenine, a derivative of the essential nucleobase adenine, possesses structural features—a purine core and a flexible aminoethyl side chain—that suggest a nuanced solubility profile. Understanding this profile is paramount for harnessing its potential in therapeutic design and development. This guide aims to provide a detailed examination of its solubility, blending theoretical predictions with practical, validated methodologies for its determination.

Molecular Structure and Physicochemical Properties

The solubility of a molecule is intrinsically linked to its structure. 9-(2-aminoethyl)adenine is composed of two key moieties: a heterocyclic adenine core and a primary aminoethyl substituent at the N9 position.

-

Adenine Core: The purine ring system is relatively planar and contains several nitrogen atoms that can act as hydrogen bond acceptors. While the aromatic character can contribute to hydrophobic interactions, the nitrogen atoms provide sites for polar interactions.

-

Aminoethyl Side Chain: This is a highly flexible and polar group. The terminal primary amine (-NH2) is a potent hydrogen bond donor and acceptor. Crucially, this amine is basic and can be protonated in acidic to neutral conditions, forming a positively charged ammonium salt.

This dual character—a somewhat hydrophobic core paired with a highly polar, ionizable side chain—is the key to its solubility behavior. The ability of the primary amine to become protonated is a dominant factor in its aqueous solubility. Amines are organic bases and will readily dissolve in mineral acids.[1]

Key physicochemical parameters influencing solubility include:

-

LogP (Octanol-Water Partition Coefficient): This value quantifies the lipophilicity of a compound. A low LogP indicates hydrophilicity, while a high LogP indicates lipophilicity. Given the polar nature of 9-(2-aminoethyl)adenine, a low, likely negative, LogP value is expected, predicting favorable partitioning into aqueous phases over nonpolar lipid phases.

Theoretical Solubility Profile: A Solvent-by-Solvent Analysis

The principle of "like dissolves like" provides a robust framework for predicting solubility.

-

Water: High solubility is anticipated. The molecule's ability to form multiple hydrogen bonds with water via its amine and purine nitrogens is significant.[4] Furthermore, in aqueous solutions with a pH below the pKa of the aminoethyl group, the molecule will exist as a highly soluble ammonium salt. This acid-base chemistry is the most powerful driver of its aqueous solubility. Many amine-containing drugs are formulated as hydrochloride salts to leverage this effect.[5][6]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating both the adenine ring and the aminoethyl side chain. While generally good, solubility might be slightly less than in an acidic aqueous solution where salt formation occurs. Adenine itself is slightly soluble in hot alcohol.[6][7]

-

Polar Arotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): Moderate to good solubility is likely. These solvents are effective hydrogen bond acceptors and can interact favorably with the N-H groups of the molecule. DMSO is a common solvent for adenine and its derivatives for biological stock solutions.[8][9]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Chloroform, Ether): Poor to negligible solubility is predicted. The high polarity of 9-(2-aminoethyl)adenine makes it energetically unfavorable to dissolve in nonpolar environments where only weak van der Waals forces are available for solvation. Adenine is known to be insoluble in chloroform and ether.[6][7]

Quantitative Solubility Data

| Solvent System | Solvent Type | Predicted Solubility | Rationale |

| Water (pH < 7) | Polar Protic, Acidic | High / Very Soluble | Forms a highly soluble ammonium salt. Adenine's solubility is significantly enhanced in acidic solutions.[6][7] |

| Water (pH > 10) | Polar Protic, Basic | Moderate to High | The free base is highly polar and capable of extensive hydrogen bonding. |

| Methanol / Ethanol | Polar Protic | Soluble | Good hydrogen bonding capacity. Adenine is slightly soluble in hot alcohol.[7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Strong hydrogen bond acceptor. Adenine derivatives are often soluble in DMSO.[8][9] |

| Hexane / Toluene | Nonpolar | Insoluble / Sparingly Soluble | Mismatch in polarity. |

| Diethyl Ether / Chloroform | Nonpolar / Weakly Polar | Insoluble | Mismatch in polarity. Adenine is insoluble in these solvents.[6][7] |

It is imperative to note that these are predictions. Experimental verification is essential for any research or development application.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To ensure trustworthy and reproducible data, a standardized experimental protocol is crucial. The Shake-Flask method, compliant with OECD Guideline 105, is a gold-standard approach for determining the thermodynamic solubility of a compound.[10][11][12]

5.1. Principle of the Method

This method establishes a saturated solution of the compound in a specific solvent at a constant temperature. By adding an excess of the solid compound to the solvent and allowing it to reach equilibrium, the resulting concentration of the dissolved compound in the liquid phase represents its thermodynamic solubility.[13]

5.2. Step-by-Step Experimental Workflow

-

Preparation:

-

Accurately weigh an excess amount of 9-(2-aminoethyl)adenine (e.g., 5-10 mg) into several (n≥3) clear glass vials with screw caps. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Add a precise volume of the chosen solvent (e.g., 1 mL of phosphate-buffered saline, pH 7.4) to each vial.

-

Include a small magnetic stir bar in each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or on a multi-position stir plate set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the suspensions for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the time required to achieve a stable concentration.[10]

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a low-binding 0.22 µm syringe filter (e.g., PVDF or PES) into a clean collection vial. This step is critical to remove all undissolved solid particles. Causality: Failure to remove undissolved solid will lead to a gross overestimation of solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of 9-(2-aminoethyl)adenine of known concentrations in the same solvent.

-

Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the standard curve.

-

Analyze the standard solutions and the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), as adenine derivatives have a strong UV absorbance around 260-263 nm.[9][14]

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to calculate the final solubility.

-

5.3. Self-Validating System & Trustworthiness

-

Visual Confirmation: At the end of the equilibration period, there must be visible undissolved solid in each vial. This confirms that a saturated solution was achieved.

-

Multiple Time Points: For rigorous analysis, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). If the measured concentrations are consistent, it provides strong evidence that equilibrium has been reached.

-

Triplicate Analysis: Performing the experiment in at least triplicate ensures the precision and reliability of the result.[10]

5.4. Visualization of the Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Assay.

Conclusion

The solubility profile of 9-(2-aminoethyl)adenine is dominated by its polar and ionizable aminoethyl side chain. It is predicted to be highly soluble in acidic aqueous solutions and polar protic solvents, with moderate to good solubility in polar aprotic solvents like DMSO. Conversely, it is expected to be poorly soluble in nonpolar organic solvents. This profile makes it well-suited for biological assays and potential formulation in aqueous-based delivery systems. For any application in drug development, the theoretical analysis presented here must be substantiated by rigorous experimental data derived from a validated protocol, such as the shake-flask method, to ensure scientific accuracy and project success.

References

- McLaughlin, J. C. Experiment 27 - Amines and Amides.

- Solubility of Things. Adenine.

- Moorpark College. Experiment 13 – Properties of Amines and Amides.

- Amine Unknowns. (n.d.).

- BYJU'S. Test for Amino Groups.

- DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- ResearchGate. Where can I find the solubility of adenin in organic solvents?.

- Cheméo. Chemical Properties of Adenine (CAS 73-24-5).

- Wikipedia. Adenine.

- Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Situ Biosciences. OECD 105 - Water Solubility.

- Enamine. Shake-Flask Aqueous Solubility Assay.

- OECD. Test No. 105: Water Solubility.

- Sigma-Aldrich. Adenine (A8626) - Product Information Sheet.

- BioAssay Systems. Solubility Testing – Shake Flask Method.

- RSC Publishing. Solution properties of antiviral adenine-nucleotide analogues. The acid–base properties of 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA).

- Pubs.acs.org. Synthesis and in Vivo Evaluation of Prodrugs of 9-[2-(phosphonomethoxy)ethoxy]adenine.

- TargetMol. Adenine.

- Schlegel Group. Calculation of pKa Values of Nucleobases.

- Organic Chemistry Data. pKa Data Compiled by R. Williams.

- PubChem. 9-(2-Hydroxypropyl)adenine, (R)-.

- Cayman Chemical. Adenine (hemisulfate) Product Information.

- SciELO México. New Insights about Equilibrium Constants, pKa, of Purine Nitrogenous Bases.

- National Academy of Sciences. The Helical Structure of Polynucleotide Chains.

- MDPI. Influence of DNA Type on the Physicochemical and Biological Properties of Polyplexes.

- Sigma-Aldrich. 2-amino-adenine.

- University of Calgary. Table of pKa and pI values.

- PubChem. 9-[2-(Phosphonofluoromethoxy)ethyl]adenine.

- Taylor & Francis Online. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation.

- bioRxiv. Simultaneous detection and quantification of adenine nucleotides in mammalian cultured cells by HPLC.

Sources

- 1. byjus.com [byjus.com]

- 2. Adenine - Wikipedia [en.wikipedia.org]

- 3. classic.scielo.org.mx [classic.scielo.org.mx]

- 4. chemhaven.org [chemhaven.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 12. oecd.org [oecd.org]

- 13. bioassaysys.com [bioassaysys.com]

- 14. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Thermodynamic Stability of N9-Substituted Adenine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenine, a fundamental component of nucleic acids and vital coenzymes, serves as a critical scaffold in medicinal chemistry. Substitution at the N9 position of the purine ring profoundly influences the molecule's physicochemical properties, including its thermodynamic stability. This guide provides a comprehensive exploration of the factors governing the stability of N9-substituted adenine derivatives, detailing both experimental and computational methodologies for their characterization. By understanding the intricate interplay of electronic effects, steric hindrance, and solvation, researchers can rationally design novel derivatives with optimized stability profiles for therapeutic and biotechnological applications.

Introduction: The Significance of N9-Substituted Adenine Derivatives

Adenine and its derivatives are ubiquitous in biological systems, playing central roles in genetic information storage (DNA and RNA), energy transfer (ATP), and cellular signaling (cAMP). The N9 position of the adenine ring is of particular importance as it is the site of glycosidic bond formation with ribose or deoxyribose in nucleosides. Synthetic modification at this position has led to the development of a wide array of compounds with significant therapeutic value, including antiviral and anticancer agents.[1] The thermodynamic stability of these molecules is a critical determinant of their shelf-life, bioavailability, and ultimately, their efficacy and safety. A thorough understanding of the principles governing their stability is therefore paramount for the successful design and development of new adenine-based drugs and molecular probes.

Fundamental Principles Governing Thermodynamic Stability

The inherent stability of the adenine core is derived from its aromatic purine ring system. However, the introduction of substituents at the N9 position can significantly modulate this stability through a combination of electronic and steric effects.

2.1. Electronic Effects: The Role of Substituents

The electronic nature of the N9 substituent plays a crucial role in the stability of the adenine ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density distribution within the purine system, thereby affecting its stability.

-

Electron-Donating Groups (EDGs): Substituents such as alkyl groups can increase the electron density of the purine ring through inductive effects, which can, in some cases, enhance stability.

-

Electron-Withdrawing Groups (EWGs): Conversely, EWGs like nitro or cyano groups can decrease the electron density, potentially destabilizing the ring system.[2]

Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating these electronic effects.[3][4] The "charge of the substituent active region" (cSAR) approach and Hammett substituent constants are theoretical tools used to quantify the electronic influence of various substituents.[5][6] These studies have shown that substituents at the C8 position generally have a stronger influence on the electronic structure than those at the C2 or N9 positions.[5][6]

2.2. Steric Effects and Conformational Stability

The size and conformation of the N9 substituent can introduce steric strain, impacting the overall stability of the molecule. Bulky substituents can lead to unfavorable steric interactions with the purine ring, potentially leading to a decrease in thermodynamic stability. The interplay between the substituent and the adenine ring can also influence the preferred tautomeric form of the adenine moiety, further affecting its stability.[2][7]

2.3. Tautomerism and its Impact on Stability

Adenine can exist in several tautomeric forms, with the 9H tautomer being the most stable under physiological conditions.[2] However, the presence of substituents and the surrounding solvent environment can influence the equilibrium between different tautomers.[8] Solvation, in particular, can significantly impact tautomeric preferences, with polar solvents potentially stabilizing tautomers that are less favored in the gas phase.[8]

Experimental Methodologies for Assessing Thermodynamic Stability

A suite of experimental techniques can be employed to quantitatively assess the thermodynamic stability of N9-substituted adenine derivatives. These methods provide crucial data on parameters such as melting point, decomposition temperature, and binding thermodynamics.

3.1. Thermal Analysis Techniques

3.1.1. Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the thermal properties of a substance, including its melting point and enthalpy of fusion.[9] By precisely measuring the heat flow into or out of a sample as a function of temperature, DSC can provide a detailed picture of the energetic changes that occur during phase transitions.

Experimental Protocol: Differential Scanning Calorimetry (DSC) [9][10][11][12]

-

Sample Preparation: Accurately weigh 1-5 mg of the N9-substituted adenine derivative into a clean, tared DSC pan. Crimp the pan to ensure a good seal.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Method Parameters:

-

Temperature Program:

-

Initial Temperature: Typically ambient (e.g., 25 °C).

-

Heating Rate: A standard rate is 10 °C/min.

-

Final Temperature: A temperature well above the expected melting or decomposition point (e.g., 300 °C).

-

-

Atmosphere: An inert atmosphere, such as nitrogen, is typically used to prevent oxidation.

-

-

Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

-

Data Analysis: The resulting thermogram will show peaks corresponding to thermal events. The peak onset is typically taken as the melting point, and the area under the peak is proportional to the enthalpy of the transition.

3.1.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[13] This technique is particularly useful for determining the decomposition temperature and assessing the thermal stability of a compound.[14]

Experimental Protocol: Thermogravimetric Analysis (TGA) [13][14]

-

Sample Preparation: Accurately weigh 5-10 mg of the N9-substituted adenine derivative into a TGA crucible.

-

Instrument Setup: Place the crucible onto the TGA balance.

-

Method Parameters:

-

Temperature Program:

-

Initial Temperature: Ambient (e.g., 25 °C).

-

Heating Rate: A typical rate is 10 °C/min.

-

Final Temperature: A temperature at which complete decomposition is expected (e.g., 600 °C).

-

-

Atmosphere: An inert nitrogen atmosphere is commonly used.

-

-

Data Acquisition: Start the TGA run and record the sample mass as a function of temperature.

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The onset of mass loss indicates the beginning of decomposition. The first derivative of the TGA curve (DTG curve) shows the rate of mass loss, with peaks corresponding to the temperatures of maximum decomposition rates.[14]

3.2. Isothermal Titration Calorimetry (ITC)

ITC is a highly sensitive technique used to measure the heat changes that occur during biomolecular interactions.[15] It provides a complete thermodynamic profile of a binding event, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).[16][17] For N9-substituted adenine derivatives that are designed to interact with a biological target, ITC is an invaluable tool for characterizing the thermodynamics of this interaction.[18]

Experimental Protocol: Isothermal Titration Calorimetry (ITC) [15][18][19]

-

Sample Preparation:

-

Prepare a solution of the macromolecule (e.g., protein) in a suitable buffer and place it in the sample cell.

-

Prepare a solution of the N9-substituted adenine derivative (ligand) in the same buffer at a concentration typically 10-20 times that of the macromolecule and load it into the injection syringe.

-

-

Instrument Setup: Equilibrate the instrument to the desired experimental temperature (commonly 25 °C).

-

Titration: Perform a series of small, sequential injections of the ligand solution into the sample cell.

-

Data Acquisition: The instrument measures the heat released or absorbed after each injection.

-

Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to macromolecule. Fitting this binding isotherm to a suitable binding model yields the thermodynamic parameters of the interaction.

Computational Approaches to Stability Prediction

In addition to experimental methods, computational chemistry provides powerful tools for predicting and understanding the thermodynamic stability of N9-substituted adenine derivatives.

4.1. Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[20] It is widely used to calculate the optimized geometries, total energies, and electronic properties of molecules.[3][4] By comparing the total energies of different derivatives, their relative stabilities can be predicted.[20] DFT calculations can also provide insights into bond lengths and angles, which can indicate areas of strain within a molecule.[3][4]

Computational Workflow: DFT Calculations for Stability Analysis [3][4][20]

-

Structure Building: Construct the 3D structures of the N9-substituted adenine derivatives of interest.

-

Geometry Optimization: Perform geometry optimization calculations to find the lowest energy conformation of each molecule. A common functional used for this purpose is B3LYP with a suitable basis set like 6-311G.[20]

-

Energy Calculation: Calculate the total electronic energy of the optimized structures.

-

Stability Comparison: The relative thermodynamic stability of the derivatives can be inferred by comparing their total energies; a lower total energy generally corresponds to greater stability.

-

Analysis of Electronic Properties: Further analysis can include the calculation of the HOMO-LUMO gap, which provides information about the molecule's reactivity, and charge distribution analysis to understand the electronic effects of the substituents.[20]

Data Presentation and Interpretation

5.1. Tabular Summaries of Thermodynamic Data

For effective comparison, it is crucial to present thermodynamic data in a clear and organized manner.

Table 1: Hypothetical Thermal Stability Data for N9-Substituted Adenine Derivatives

| Substituent | Melting Point (°C) | Decomposition Onset (°C) |

| -H (Adenine) | 360-365 (decomposes) | ~360 |

| -CH3 | 208-210 | 250 |

| -CH2Ph | 135-137 | 220 |

| -NO2 | >300 (decomposes) | 310 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific compound and experimental conditions.

Table 2: Hypothetical Binding Thermodynamics of N9-Substituted Adenine Derivatives to a Target Protein (from ITC)

| Substituent | Binding Affinity (Ka, M⁻¹) | Enthalpy (ΔH, kcal/mol) | Entropy (TΔS, kcal/mol) |

| -CH3 | 1.2 x 10⁵ | -5.2 | 1.8 |

| -CH2Ph | 5.8 x 10⁶ | -7.5 | 1.2 |

| -NO2 | 2.1 x 10⁴ | -3.1 | 2.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

5.2. Visualization of Concepts and Workflows

Visual aids are essential for conveying complex information in a readily understandable format.

Caption: General experimental and computational workflow.

Caption: Factors influencing thermodynamic stability.

Conclusion and Future Directions

The thermodynamic stability of N9-substituted adenine derivatives is a multifaceted property governed by a delicate balance of electronic, steric, and environmental factors. A comprehensive approach that combines experimental techniques like DSC, TGA, and ITC with computational methods such as DFT is essential for a thorough characterization of these molecules. The insights gained from such studies are invaluable for the rational design of novel adenine derivatives with enhanced stability and optimized biological activity. Future research in this area will likely focus on the development of more accurate predictive models for thermodynamic stability and the exploration of novel substituents that can impart desirable physicochemical properties for a new generation of adenine-based therapeutics and biotechnological tools.

References

-

JoVE. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. [Link]

-

RSC Publishing. (n.d.). Substituent effects on the stability of the four most stable tautomers of adenine and purine. [Link]

-

ACS Publications. (n.d.). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. [Link]

-

National Center for Biotechnology Information. (2019). Substituent effects on the stability of the four most stable tautomers of adenine and purine. [Link]

-

ResearchGate. (n.d.). Stress Mapping of Functionalized Adenine Derivatives Using Density Functional Theory (DFT). [Link]

-

ACS Publications. (2020). Impact of the Substituents on the Electronic Structure of the Four Most Stable Tautomers of Purine and Their Adenine Analogues. [Link]

-

ResearchGate. (n.d.). Stress Mapping of Functionalized Adenine Derivatives Using Density Functional Theory (DFT). [Link]

-

Protocols.io. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. [Link]

-

National Center for Biotechnology Information. (n.d.). Impact of the Substituents on the Electronic Structure of the Four Most Stable Tautomers of Purine and Their Adenine Analogues. [Link]

-

RSC Publishing. (n.d.). Stabilization of radical anion states of nucleobases in DNA. [Link]

-

PubMed. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. [Link]

-

Bio-protocol. (n.d.). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. [Link]

-

National Center for Biotechnology Information. (n.d.). Quantum Chemistry Calculations for Metabolomics: Focus Review. [Link]

-

National Center for Biotechnology Information. (2021). Effects of Adenine Methylation on the Structure and Thermodynamic Stability of a DNA Minidumbbell. [Link]

-

ACS Publications. (n.d.). Benchmark Thermochemistry for Biologically Relevant Adenine and Cytosine. A Combined Experimental and Theoretical Study. [Link]

-

National Center for Biotechnology Information. (n.d.). Quantum chemical studies of nucleic acids: Can we construct a bridge to the RNA structural biology and bioinformatics communities?. [Link]

-

SciELO. (n.d.). Thermoanalytical study of purine derivatives compounds. [Link]

-

ResearchGate. (n.d.). Thermoanalytical study of purine derivatives compounds. [Link]

-

National Center for Biotechnology Information. (n.d.). Exploring the Electronic Interactions of Adenine, Cytosine, and Guanine with Graphene: A DFT Study. [Link]

-

Clayton State University. (n.d.). Differential Scanning Calorimetry Standard Operating Procedure. [Link]

-

MDPI. (2023). Suitability of Adenosine Derivatives in Improving the Activity and Stability of Cytochrome c under Stress: Insights into the Effect of Phosphate Groups. [Link]

-

DiVA portal. (n.d.). Quantum Chemical Modelling for Predicting Mutagenicity. [Link]

-

National Center for Biotechnology Information. (n.d.). A more unified picture for the thermodynamics of nucleic acid duplex melting: A characterization by calorimetric and volumetric techniques. [Link]

-

University of Glasgow. (n.d.). Differential Scanning Calorimetry (DSC) for Protein Stability. [Link]

-

PubMed. (2013). Nucleic acid bases in anionic 2'-deoxyribonucleotides: a DFT/B3LYP study of structures, relative stability, and proton affinities. [Link]

-

Wikipedia. (n.d.). Non-canonical base pairing. [Link]

-

National Center for Biotechnology Information. (2016). Stability of adenine-based cytokinins in aqueous solution. [Link]

-

Instructables. (n.d.). How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. [Link]

-

Purdue University. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory. [Link]

-

ACS Publications. (2021). Design, Synthesis, and Biological Activity Studies of Istradefylline Derivatives Based on Adenine as A2A Receptor Antagonists. [Link]

-

LibreTexts. (n.d.). Thermogravimetric Analysis. [Link]

-

MDPI. (n.d.). Effects of Adenine Methylation on the Structure and Thermodynamic Stability of a DNA Minidumbbell. [Link]

-

Semantic Scholar. (2003). Heat-capacity measurements and thermodynamic functions of crystalline adenine. [Link]

-

PubMed. (2016). Stability of adenine-based cytokinins in aqueous solution. [Link]

-

MDPI. (n.d.). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. [Link]

-

MDPI. (n.d.). Modified Nucleic Acids: Expanding the Capabilities of Functional Oligonucleotides. [Link]

-

National Center for Biotechnology Information. (2022). Nucleobase-modified nucleosides and nucleotides: Applications in biochemistry, synthetic biology, and drug discovery. [Link]

-

MDPI. (n.d.). Tellurium-Modified Nucleosides, Nucleotides, and Nucleic Acids with Potential Applications. [Link]

-

National Center for Biotechnology Information. (n.d.). Detection of nucleic acid modifications by chemical reagents. [Link]

-

ResearchGate. (2016). Synthesis of N6-substituted adenosines. [Link]

-

National Center for Biotechnology Information. (n.d.). N9-substituted aromatic cytokinins with negligible side effects on root development are an emerging tool for in vitro culturing. [Link]

-

LibreTexts. (n.d.). Thermogravimetry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Substituent effects on the stability of the four most stable tautomers of adenine and purine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Impact of the Substituents on the Electronic Structure of the Four Most Stable Tautomers of Purine and Their Adenine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential Scanning Calorimetry (DSC) Procedure [smartmatertech.weebly.com]

- 10. commons.ggc.edu [commons.ggc.edu]

- 11. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 12. engineering.purdue.edu [engineering.purdue.edu]

- 13. etamu.edu [etamu.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 18. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 20. Exploring the Electronic Interactions of Adenine, Cytosine, and Guanine with Graphene: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of 6-Amino-9H-Purine-9-Ethanamine Analogs

Executive Summary

The 6-amino-9H-purine-9-ethanamine scaffold (commonly referred to as 9-(2-aminoethyl)adenine ) represents a "privileged structure" in medicinal chemistry. It serves as the critical pharmacophore for a diverse class of acyclic nucleoside analogs . While the parent molecule exhibits modest biological activity, its derivatives are potent modulators of purinergic signaling and viral replication.

This guide analyzes the three primary therapeutic vectors for this scaffold:

-

Adenosine Deaminase (ADA) Inhibition: Exploiting the N9-alkyl tail to block purine metabolism.

-

Antiviral Acyclic Nucleoside Phosphonates (ANPs): The structural relationship to Adefovir and Tenofovir.

-

Adenosine Receptor (A2A) Antagonism: Emerging applications in glioblastoma and neuroprotection.

Molecular Architecture & SAR Analysis

The core structure consists of an adenine base (6-amino-9H-purine) linked to a primary amine via a two-carbon ethyl chain at the N9 position. This "acyclic" linker mimics the ribose sugar of natural nucleosides but possesses rotational freedom that allows it to adopt unique binding conformations.

Structural Divergence and Activity

The biological fate of the molecule depends entirely on the functionalization of the terminal amine and the C2/C8 positions of the purine ring.

Figure 1. Pharmacological divergence of the 9-(2-aminoethyl)adenine scaffold.

Primary Biological Targets

A. Adenosine Deaminase (ADA) Inhibition

Adenosine Deaminase (ADA) catalyzes the irreversible deamination of adenosine to inosine.[1][2][3] High ADA activity is associated with immune suppression in tumors.

-

Mechanism: The 9-aminoethyl chain acts as a "anchor." When the terminal amine is derivatized with hydrophobic groups (mimicking the erythro-9-(2-hydroxy-3-nonyl) chain of EHNA ), it occupies the hydrophobic pocket adjacent to the catalytic zinc ion in the ADA active site.

-

Therapeutic Value: ADA inhibitors potentiate the effects of endogenous adenosine, acting as vasodilators, anti-inflammatories, and immunomodulators.[4]

B. Antiviral Activity (The ANP Connection)

While 9-(2-aminoethyl)adenine itself is not a phosphonate, it is the direct nitrogen isostere of PMEA (Adefovir) precursors.

-

Mechanism: Acyclic nucleoside analogs are metabolized by host kinases into their diphosphate forms (analogs of ATP). These "false nucleotides" are incorporated by viral DNA polymerases (Reverse Transcriptase in HIV/HBV) but lack the 3'-hydroxyl group necessary for phosphodiester bond formation, causing obligate chain termination .

-

Key Analogs:

C. Adenosine Receptor (A2A) Antagonism

Recent studies (e.g., Tuni et al., 2025) highlight 9-ethyl adenine derivatives as potent A2A receptor antagonists.

-

Application: Glioblastoma Multiforme (GBM) . The tumor microenvironment is rich in adenosine, which suppresses the immune attack via A2A receptors on T-cells.

-

Lead Compound: 4-(2-((6-Amino-9-ethyl-8-(furan-2-yl)-9H-purin-2-yl)amino)ethyl)phenol (ANR 672).[9]

-

Activity: Blocks A2A signaling (cAMP pathway), preventing T-cell exhaustion and inducing necrosis in GBM cells.

Experimental Protocols

Protocol A: Synthesis of 9-(2-Aminoethyl)adenine

Note: This synthesis utilizes a Gabriel Amine Synthesis approach to prevent poly-alkylation.

Reagents: Adenine, Potassium Carbonate (

-

Alkylation:

-

Suspend Adenine (10 mmol) and

(15 mmol) in dry DMF (20 mL). -

Stir at 60°C for 1 hour to generate the N9-anion.

-

Add N-(2-Bromoethyl)phthalimide (11 mmol) dropwise.

-

Heat at 90°C for 12 hours. Monitor via TLC (CHCl3:MeOH 9:1).

-

Result: Formation of 9-[2-(phthalimido)ethyl]adenine.

-

-

Deprotection:

-

Dissolve the intermediate in Ethanol (50 mL).

-

Add Hydrazine Hydrate (30 mmol). Reflux for 4 hours.

-

Cool to 0°C. Filter off the phthalhydrazide byproduct (white solid).

-

Concentrate the filtrate.

-

-

Purification:

-

Recrystallize from Ethanol/Water or purify via silica gel column chromatography (DCM:MeOH:NH4OH 80:20:1).

-

Yield: Typically 60-75%.

-

Protocol B: Adenosine Deaminase (ADA) Inhibition Assay

Objective: Determine the

Principle: Spectrophotometric measurement of the decrease in absorbance at 265 nm as Adenosine (

Reagents:

-

Phosphate Buffer (50 mM, pH 7.4).

-

Adenosine Substrate (Stock 1 mM).

-

Calf Intestinal Adenosine Deaminase (Sigma-Aldrich, Type II).

-

Test Compound (dissolved in DMSO).

Workflow:

-

Blank: 980 µL Buffer + 20 µL DMSO.

-

Control: 980 µL Buffer + 10 µL Adenosine + 10 µL Enzyme.

-

Test: 980 µL Buffer + 10 µL Adenosine + 10 µL Inhibitor (varying concentrations).

-

Measurement:

-

Pre-incubate Enzyme and Inhibitor for 10 mins at 25°C.

-

Add Adenosine to initiate reaction.

-

Record

for 5 minutes.

-

-

Analysis: Plot Lineweaver-Burk double reciprocal plots (

vs

Quantitative Data Summary

Table 1: Comparative Activity of 9-Substituted Adenine Analogs

| Compound Class | N9-Substituent | Primary Target | IC50 / Ki | Mechanism |

| Parent Scaffold | 2-aminoethyl | ADA (Weak) | > 100 µM | Substrate mimicry |

| EHNA | 2-hydroxy-3-nonyl | ADA (Potent) | ~ 1.0 nM | Hydrophobic pocket binding |

| PMEA (Adefovir) | 2-phosphonylmethoxyethyl | Viral DNA Pol | ~ 0.01 µM (EC50) | Chain termination |

| ANR 672 | 2-aminoethyl (C8-furan) | A2A Receptor | 1.02 nM (Ki) | Receptor Antagonism |

Mechanism of Action: ADA Inhibition Pathway

The following diagram illustrates how 9-substituted adenines interfere with the ADA catalytic cycle.

Figure 2. Competitive inhibition of Adenosine Deaminase by 9-substituted adenine analogs.

References

-

De Clercq, E. (2013). Acyclic nucleoside phosphonates: Past, present and future. Biochemical Pharmacology. Link

-

Tuni, et al. (2025). A2A receptor antagonist 4-(2-((6-Amino-9-ethyl-8-(furan-2-yl)-9H-purin-2-yl)amino)ethyl)phenol, a promising adenosine derivative for glioblastoma treatment.[9] ResearchGate.[10] Link

-

Serafinowska, H. T., et al. (1995). Synthesis and in Vivo Evaluation of Prodrugs of 9-[2-(phosphonomethoxy)ethoxy]adenine. Journal of Medicinal Chemistry. Link

-

Vargeese, C., et al. (1994). Adenosine deaminase inhibitors.[1][2][3][4][6][7][11][12] Synthesis and biological evaluation of putative metabolites of (+)-erythro-9-(2S-hydroxy-3R-nonyl)adenine. Journal of Medicinal Chemistry. Link

-

MedChemExpress. Adenosine Deaminase Inhibitors & Protocols.Link

Sources

- 1. Pharmacokinetics of inhibition of adenosine deaminase by erythro-9-(2-hydroxy-3-nonyl)adenine in CBA mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effect of adenosine deaminase inhibition upon human lymphocyte blastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are ADA inhibitors and how do they work? [synapse.patsnap.com]

- 5. Impact of 9-(2-phosphonylmethoxyethyl)adenine on (deoxy)ribonucleotide metabolism and nucleic acid synthesis in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy of 9-(2-phosphonylmethoxyethyl)adenine in the therapy of TK+ and TK- herpes simplex virus experimental keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Marked in vivo antiretrovirus activity of 9-(2-phosphonylmethoxyethyl)adenine, a selective anti-human immunodeficiency virus agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiviral activities of 9-R-2-phosphonomethoxypropyl adenine (PMPA) and bis(isopropyloxymethylcarbonyl)PMPA against various drug-resistant human immunodeficiency virus strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchportal.tuni.fi [researchportal.tuni.fi]

- 10. researchgate.net [researchgate.net]

- 11. Ada2 Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the pKa Values and Ionization of 9H-Purine-9-ethanamine, 6-amino-

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ionization state of a molecule, dictated by its pKa values, is a cornerstone of its physicochemical profile and a critical determinant of its behavior in biological systems. This guide provides a comprehensive examination of the acid-base properties of 9H-Purine-9-ethanamine, 6-amino-, an analogue of the vital nucleobase adenine. A deep understanding of its ionization is paramount for predicting its absorption, distribution, metabolism, and excretion (ADMET) properties, as well as its interaction with therapeutic targets. This document synthesizes theoretical principles, details robust experimental and computational methodologies for pKa determination, and explores the profound implications of protonation states in the context of drug discovery and development.

Introduction: The Imperative of Understanding Molecular Ionization in Drug Design

In the realm of medicinal chemistry, the journey of a drug candidate from a promising lead to a therapeutic reality is paved with a detailed understanding of its fundamental chemical properties. Among these, the acid dissociation constant (pKa) stands out for its profound influence on a molecule's pharmacokinetic and pharmacodynamic profile. For 9H-Purine-9-ethanamine, 6-amino-, a molecule bearing the crucial adenine scaffold, the propensity to exist in various protonation states at physiological pH governs its aqueous solubility, its ability to traverse cellular membranes, and the nature of its binding to biological macromolecules. The introduction of an ethylamine substituent at the N9 position of the purine ring, while seemingly minor, can induce subtle yet significant alterations in the electronic landscape of the molecule, thereby modulating its basicity relative to endogenous purines. Consequently, the precise characterization of its pKa values is not merely an academic pursuit but a foundational step in the rational design of novel therapeutics.

Theoretical Underpinnings of Purine Ionization

The intricate structure of 9H-Purine-9-ethanamine, 6-amino- presents multiple potential sites for protonation: the nitrogen atoms of the purine bicyclic system (N1, N3, and N7) and the exocyclic primary amine of the 6-amino group. The inherent basicity of these sites is a function of the electron density distribution across the aromatic purine core, which is significantly influenced by the electron-donating character of the 6-amino substituent.

-

Primary Protonation Loci: For adenine and its N9-substituted derivatives, the N1 position is widely recognized as the most basic and, therefore, the primary site of the first protonation. The second protonation event, which occurs at a much lower pH, is generally less favored and can involve the N7 or N3 atoms.

-

Influence of the N9-Ethanamine Substituent: The ethylamine group at the N9 position is expected to exert a modest electron-donating inductive effect, which would slightly increase the basicity of the ring nitrogens compared to unsubstituted adenine. However, this effect is generally less pronounced than the electronic contributions from substituents directly on the purine ring.

-

Ionization Equilibria: The protonation of 9H-Purine-9-ethanamine, 6-amino- can be described by the following equilibria:

L ⇌ HL⁺ ⇌ H₂L²⁺

where 'L' represents the neutral molecule. Each step in this equilibrium is defined by a distinct pKa value, which corresponds to the pH at which the concentrations of the conjugate acid and base forms are equal.

A Comparative Analysis of pKa Values: Adenine and its N9-Substituted Analogues

| Compound | pKa₁ (Ring Protonation) | pKa₂ (Amine Protonation) | Primary Ring Protonation Site | Reference(s) |

| Adenine | ~4.15 | ~9.8 | N1 | [1] |

| 9-Methyladenine | ~4.0 | - | N1 | [2] |

| Adenosine | ~3.5 | - | N1 | |

| 9H-Purine-9-ethanamine, 6-amino- (Predicted) | ~4.0 - 4.2 | ~9.5 - 10.5 | N1 |

Table 1: Comparative pKa values of adenine and related compounds. The values for 9H-Purine-9-ethanamine, 6-amino- are predictive.

The pKa of the purine ring (pKa₁) is anticipated to be very close to that of adenine and 9-methyladenine. The pKa of the terminal amino group of the ethylamine substituent (pKa₂) is expected to be in the typical range for primary alkylamines.

Methodologies for pKa Determination: A Practical Guide

The empirical determination of pKa values is crucial for validating computational predictions and providing the accuracy required for drug development.

UV-Visible Spectrophotometric Titration

This technique capitalizes on the alteration of a molecule's chromophore upon protonation, which results in a measurable shift in its UV-Vis absorption spectrum.

Caption: A streamlined workflow for determining pKa values using UV-Vis spectrophotometry.

-

Preparation of Solutions: A stock solution of 9H-Purine-9-ethanamine, 6-amino- is prepared in a suitable solvent (e.g., water or DMSO). A series of buffers spanning a broad pH range (e.g., from pH 2 to 12) are also prepared.

-

Sample Preparation for Measurement: A constant volume of the stock solution is added to each buffer to achieve a final concentration that provides an optimal absorbance reading (typically in the low micromolar range).

-

Spectroscopic Measurement: The UV-Vis spectrum of each sample is recorded against a corresponding buffer blank.

-

Data Analysis: The absorbance at a wavelength that exhibits a significant change with pH is plotted against the pH. The resulting data is fitted to a sigmoidal curve, and the pKa is determined as the pH at the midpoint of the curve.

Potentiometric Titration

This classical and highly accurate method involves monitoring the pH of a solution of the analyte as a standardized titrant (a strong acid or base) is incrementally added.

Caption: The systematic process of pKa determination via potentiometric titration.

-

Sample Preparation: A precisely weighed quantity of the compound is dissolved in a known volume of deionized water.

-

Titration Procedure: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is monitored continuously using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the measured pH as a function of the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points of the titration.

In Silico pKa Prediction: A Computational Approach

Computational methods offer a valuable tool for estimating pKa values, especially in the early phases of drug discovery where rapid screening of many compounds is necessary.

-

Quantum Mechanical (QM) Approaches: Methods such as Density Functional Theory (DFT) can provide highly accurate pKa predictions by calculating the free energy of the ionization reaction.[3] These methods are computationally demanding but offer a high degree of accuracy.

-

Empirical and QSAR-based Methods: Software packages utilize extensive databases of experimental pKa values to predict the pKa of new molecules based on structural similarity and quantitative structure-activity relationships (QSAR). These methods are rapid but may have reduced accuracy for novel chemical scaffolds.

The Impact of Ionization on Drug Development

The pKa values of 9H-Purine-9-ethanamine, 6-amino- are not just numbers; they are predictors of its behavior in a biological milieu.

-

Aqueous Solubility: The protonated, charged forms of the molecule will exhibit significantly higher solubility in aqueous environments, such as the cytoplasm and blood plasma, which is crucial for drug delivery and formulation.

-

Membrane Permeability: The neutral, uncharged form of the molecule is more lipophilic and will more readily cross biological membranes like the intestinal epithelium and the blood-brain barrier. The pKa values, in concert with the pH of different body compartments, will dictate the balance between the charged and uncharged species and thus influence absorption and distribution.

-

Target Engagement: The ionization state of the molecule is critical for its interaction with the active site of its biological target. Electrostatic interactions, such as salt bridges, are often key components of high-affinity binding.

-

Pharmaceutical Formulation: A thorough knowledge of the pKa values is essential for the development of stable and efficacious drug formulations, including the selection of appropriate salt forms and buffering agents.

Conclusion: A Synthesis of Theory, Experiment, and Application

The ionization behavior of 9H-Purine-9-ethanamine, 6-amino-, as characterized by its pKa values, is a fundamental aspect of its chemical identity with far-reaching implications for its potential as a therapeutic agent. This guide has provided a comprehensive overview of the theoretical principles governing its ionization, detailed experimental and computational methods for pKa determination, and underscored the critical role of this parameter in drug development. A synergistic approach that combines predictive computational modeling with rigorous experimental validation will provide the most complete and actionable understanding of this molecule's acid-base chemistry, thereby enabling more informed and successful drug design and development efforts.

References

- Thapa, B., & Schlegel, H. B. (2022). Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. The Journal of Physical Chemistry B, 126(9), 1965-1975.

- Topol, I. A., Tawa, G. J., Burt, S. K., & Rashin, A. A. (1999). Calculation of pKa Values of Nucleobases and the Guanine Oxidation Products Guanidinohydantoin and Spiroiminodihydantoin using Density Functional Theory and a Polarizable Continuum Model. The Journal of Physical Chemistry A, 103(49), 11075-11085.

- Verdolino, V., et al. (2021). New Insights about Equilibrium Constants, pKa, of Purine Nitrogenous Bases: The Case of Adenine and Guanine. A UV-Vis Spectrophotometric and Theoretical Study. SciELO México.

Sources

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the N9-Alkylation of Adenine with 2-Chloroethylamine

Abstract: This document provides a detailed protocol and scientific rationale for the regioselective N9-alkylation of adenine to synthesize 9-(2-aminoethyl)adenine. N9-substituted purine analogs are a cornerstone in the development of therapeutics, including antiviral and anticancer agents.[1][2] This guide is designed for researchers in medicinal chemistry and drug development, offering in-depth explanations of the reaction mechanism, a step-by-step experimental procedure, purification techniques, and methods for analytical validation.

Scientific Foundation: Mechanism and Regioselectivity

The synthesis of 9-(2-aminoethyl)adenine from adenine and 2-chloroethylamine is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. Understanding the underlying principles is critical for optimizing the reaction and achieving the desired product with high purity.

The SN2 Reaction Pathway

The core of this synthesis involves the adenine molecule acting as a nucleophile, attacking the electrophilic carbon on 2-chloroethylamine, which bears a good leaving group (chloride). The reaction proceeds through a single, concerted step where the nucleophile attacks as the leaving group departs.[3]

The Critical Role of the Base: Generating the Nucleophile

Adenine itself is a weak nucleophile. To enhance its reactivity, a base is used to deprotonate the imidazole nitrogen (N9), creating a much more potent nucleophilic adeninate anion. Mineral carbonates, such as potassium carbonate (K₂CO₃), are frequently employed for this activation, offering a good balance of reactivity and handling safety.[3] The use of a strong base in a polar aprotic solvent is key to favoring the formation of the N9 and N7 isomers over N3 substitution, which is more common in neutral media.[3]

Achieving N9 Regioselectivity

A significant challenge in purine alkylation is controlling the site of substitution, as adenine has multiple nucleophilic nitrogen atoms (N1, N3, N7, N9, and the exocyclic N6-amino group). The preferential formation of the N9-alkylated product is governed by a combination of thermodynamic and kinetic factors.

-

Thermodynamic Stability: The N9-substituted tautomer is generally the most thermodynamically stable product, making it the favored outcome under equilibrium conditions.

-

Solvent Effects: The choice of solvent is paramount. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal for SN2 reactions.[3][4] They effectively solvate the cation of the base (e.g., K⁺) while poorly solvating the adeninate anion, leaving it highly reactive and accessible for nucleophilic attack.[3] In these nonpolar environments, N9 substitution is more probable.[3]

-

Steric Hindrance: While N7 is also a potential site for alkylation, the N9 position is often sterically more accessible, further favoring its substitution.[5] The interplay between enthalpy and entropy in the transition state ultimately guides the formation of the major N9 product.[2][4]

The overall reaction scheme is illustrated below.

Figure 1: General reaction scheme for the N9-alkylation of adenine.

Experimental Protocol: Synthesis of 9-(2-aminoethyl)adenine

This protocol details a reliable method for the synthesis, purification, and characterization of the target compound.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Notes |

| Adenine | C₅H₅N₅ | 135.13 | 1.0 | 1.35 g | --- |

| 2-Chloroethylamine HCl | C₂H₇Cl₂N | 115.99 | 1.2 | 1.39 g | Vesicant, handle with care. |

| Potassium Carbonate | K₂CO₃ | 138.21 | 3.0 | 4.15 g | Anhydrous, finely powdered. |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | --- | 40 mL | Anhydrous. Reproductive toxin. |

Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, condenser, heating mantle with temperature control, nitrogen/argon inlet, standard glassware for workup, rotary evaporator, and a column chromatography setup.

Step-by-Step Procedure

Sources

- 1. ccspublishing.org.cn [ccspublishing.org.cn]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Recrystallization Solvents for 6-amino-9H-purine-9-ethanamine

Welcome to the technical support guide for the purification of 6-amino-9H-purine-9-ethanamine. As Senior Application Scientists, we have compiled this resource to provide you with in-depth, field-proven insights into optimizing the recrystallization process for this specific molecule. This guide moves beyond simple step-by-step instructions to explain the underlying scientific principles, empowering you to troubleshoot effectively and achieve the highest purity for your compound.

Section 1: Understanding the Molecule: Predicted Physicochemical Properties

6-amino-9H-purine-9-ethanamine, an analogue of adenine, possesses a unique combination of functional groups that dictates its solubility and crystallization behavior. The purine core provides aromaticity and multiple hydrogen bond donors and acceptors, while the ethylamine side chain at the N9 position introduces a flexible, polar, and basic functional group. Understanding these features is the cornerstone of rational solvent selection.

Based on its structure and data from related purine compounds[1][2], we can predict its key properties:

| Property | Predicted Value / Characteristic | Rationale & Implication for Recrystallization |

| Molecular Formula | C7H10N6 | --- |

| Polarity | High | The purine ring system and the primary amine groups make the molecule very polar. This suggests that polar solvents will be required for dissolution. |

| Hydrogen Bonding | Extensive (donor and acceptor) | The presence of multiple -NH2 and ring nitrogen atoms allows for strong intermolecular hydrogen bonds, leading to a stable crystal lattice. A suitable solvent must effectively disrupt these bonds at high temperatures. |

| Acidity/Basicity | Amphoteric, with a dominant basic character | The free amino groups make the compound basic. Solubility is expected to be significantly enhanced in acidic aqueous solutions (e.g., dilute HCl, acetic acid) due to salt formation.[3] |

| Melting Point | High | Strong intermolecular forces suggest a high melting point, likely decomposing at a high temperature similar to adenine (>300 °C).[2] This high thermal stability is advantageous, allowing for the use of high-boiling point solvents. |

Section 2: The Core Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent.[4][5] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[5][6] By dissolving the impure solid in a minimal amount of hot solvent to create a saturated solution, and then allowing it to cool slowly, the compound of interest will crystallize out, leaving the impurities behind in the solution (the mother liquor).[4]

Caption: General workflow for the purification of a solid compound via recrystallization.

Section 3: Frequently Asked Questions - Solvent Selection

Q1: What are the characteristics of an ideal recrystallization solvent for 6-amino-9H-purine-9-ethanamine?

An ideal solvent must satisfy several criteria, grounded in the principles of solubility and practical handling:

-

High Solubility at High Temperature: The solvent must completely dissolve the compound when hot (typically near its boiling point).

-

Low Solubility at Low Temperature: The compound should be sparingly soluble or insoluble in the solvent at room temperature or below to ensure maximum recovery of the purified crystals.[5]

-

Does Not React with the Compound: The solvent must be chemically inert to avoid product degradation.[6]

-